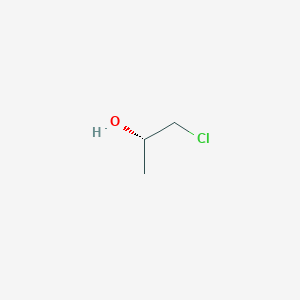

(S)-1-Chloro-2-propanol

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications

Asymmetric Synthesis of Chiral Intermediates

(S)-1-Chloro-2-propanol serves as a chiral intermediate in the synthesis of antidepressant drugs. A study highlighted the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, demonstrating high enantioselectivity. This process involves microbial reductases expressed in E. coli, specifically utilizing the yeast reductase YOL151W for high activity and exclusively generating the (S)-alcohol product. The study elaborates on the optimal conditions for this synthesis, including temperature and pH, and introduces a glucose dehydrogenase coupling reaction for NADPH regeneration. This method achieves complete conversion of the substrate to the (S)-alcohol product with an enantiomeric excess value of 100% (Choi et al., 2010).

Environmental and Analytical Chemistry

Another application of related chloropropanols includes the determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in aqueous matrices, such as soy sauce. This study utilized headspace on-fiber derivatization following solid-phase microextraction combined with gas chromatography-mass spectrometry, demonstrating a simple, fast, and accurate technique for identifying trace chloropropanols in complex samples (Lee, Chiu, & Dou, 2007).

Surface Science and Catalysis

Research on the thermal chemistry of chloropropanols on metal surfaces provides insights into their potential applications in surface science and catalysis. For instance, the thermal activation of 1-chloro-2-methyl-2-propanol on a Ni(100) surface leads to the formation of oxametallacycle surface intermediates. This study offers a detailed pathway of the chemical reactions involved, including bond scission and the production of various intermediates and final products, highlighting the role of chloropropanols in modifying surface chemistry and facilitating catalytic processes (Zhao, Deng, & Zaera, 2010).

Conformational and Kinetic Studies

The conformational isomerism and kinetic resolution of chloropropanols have been subjects of research, providing valuable information on their structural dynamics and applications in synthesizing optically pure compounds. These studies explore the stereochemistry and reaction kinetics of chloropropanols, contributing to the understanding of their behavior in various chemical reactions and their utility in synthesizing enantiomerically pure pharmaceutical intermediates (Gonçalves et al., 2013).

Microbial Degradation and Environmental Biotechnology

The microbial degradation of chloropropanols, such as the complete mineralization of 2,3-dichloro-1-propanol by specific bacterial strains, underscores the environmental relevance of these compounds. This research identifies bacteria capable of degrading chemically stable chloropropanols, offering potential biotechnological applications in environmental remediation and the biodegradation of persistent organic pollutants (Effendi, Greenaway, & Dancer, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSGNJTASLUOY-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309341 | |

| Record name | 2-Propanol, 1-chloro-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37493-16-6 | |

| Record name | 2-Propanol, 1-chloro-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-chloro-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Chloro-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

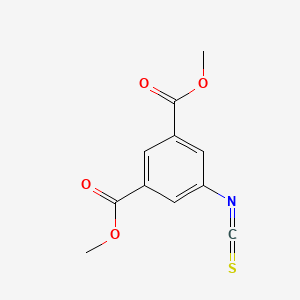

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

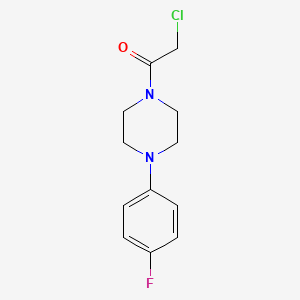

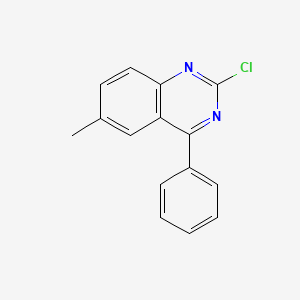

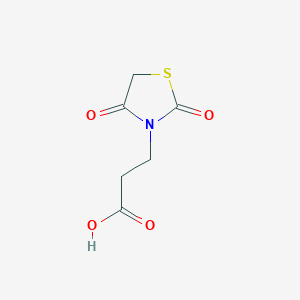

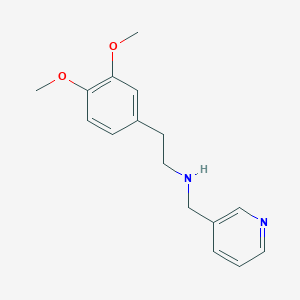

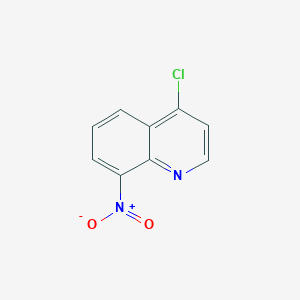

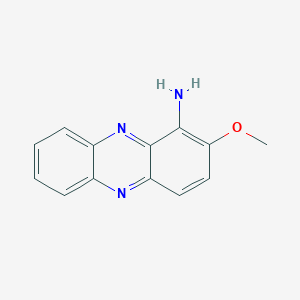

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (S)-1-Chloro-2-propanol in asymmetric synthesis, as highlighted in the research?

A1: The research demonstrates the use of this compound as a starting material for creating chiral building blocks. Specifically, it can be sequentially metallated to generate highly reactive C-metallated alkoxides. These alkoxides act as chiral d2- and d3-reagents, enabling their addition to electrophiles like aldehydes, ketones, and even carbon dioxide. This process yields diverse chiral compounds, including diols and lactones, with high enantiomeric purity. Essentially, this compound serves as a readily available chiral pool material for synthesizing more complex chiral molecules.

Q2: How does this compound contribute to the synthesis of (S)-methyloxirane, and what is notable about the reaction?

A2: While this compound itself isn't directly converted to (S)-methyloxirane in the described research, its enantiomer, (R)-1-Chloro-2-propanol, plays a crucial role. The study focuses on the asymmetric cyclization of propylene chlorohydrins, catalyzed by an optically active cobalt(salen) complex. Interestingly, both (R)-1-Chloro-2-propanol and its enantiomer, (S)-2-Chloro-1-propanol, are independently transformed into (S)-methyloxirane. This reaction pathway highlights the catalyst's ability to induce chirality, selectively producing the (S)-enantiomer of methyloxirane from both stereoisomeric starting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)